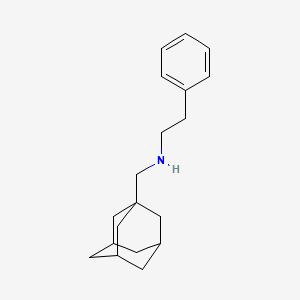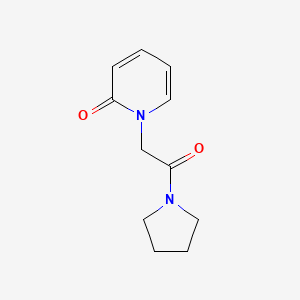
N-(1-adamantylmethyl)-2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-2-phenylethanamine, also known as A2, is a chemical compound that belongs to the class of stimulants. It was first synthesized in the 1970s and has been the subject of scientific research ever since. A2 has shown potential in various applications, including as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) and as a tool for studying the dopamine system in the brain.
作用机制
N-(1-adamantylmethyl)-2-phenylethanamine works by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. N-(1-adamantylmethyl)-2-phenylethanamine binds to the dopamine transporter, which is responsible for reuptake of dopamine from the synapse back into the presynaptic neuron. By binding to the transporter, N-(1-adamantylmethyl)-2-phenylethanamine prevents the reuptake of dopamine and increases its concentration in the synapse, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-phenylethanamine has been shown to increase locomotor activity in rodents, which is a common measure of stimulant activity. It has also been shown to increase heart rate and blood pressure in humans, which are common physiological effects of stimulants. N-(1-adamantylmethyl)-2-phenylethanamine has been shown to have a lower abuse potential than other stimulants, such as cocaine and amphetamine.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-2-phenylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It has a lower abuse potential than other stimulants, making it safer to handle in the lab. However, N-(1-adamantylmethyl)-2-phenylethanamine has limitations in terms of its selectivity for the dopamine transporter. It also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(1-adamantylmethyl)-2-phenylethanamine. One potential direction is to study its potential as a treatment for ADHD. Another direction is to further investigate its mechanism of action and its effects on the dopamine system in the brain. Additionally, researchers could explore the use of N-(1-adamantylmethyl)-2-phenylethanamine as a tool for studying other neurological disorders, such as addiction and depression. Overall, N-(1-adamantylmethyl)-2-phenylethanamine has shown promise in various applications and is a compound of interest for future research.
合成方法
N-(1-adamantylmethyl)-2-phenylethanamine can be synthesized using a variety of methods, including the reductive amination of 1-adamantanecarboxaldehyde with 2-phenylethylamine. This method yields N-(1-adamantylmethyl)-2-phenylethanamine with high purity and yield, making it a popular choice for researchers.
科学研究应用
N-(1-adamantylmethyl)-2-phenylethanamine has been studied for its potential use as a treatment for ADHD. It has been shown to increase dopamine release in the brain, which is thought to be a key mechanism of action for ADHD medications. N-(1-adamantylmethyl)-2-phenylethanamine has also been used as a tool for studying the dopamine system in the brain, which is involved in reward, motivation, and addiction.
属性
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-2-4-15(5-3-1)6-7-20-14-19-11-16-8-17(12-19)10-18(9-16)13-19/h1-5,16-18,20H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSZUCIOPHDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)